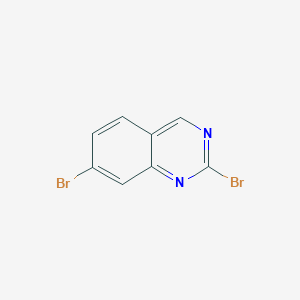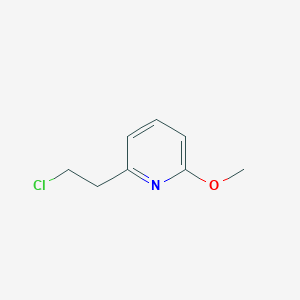
2-(2-Chloroethyl)-6-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethyl)-6-methoxypyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-6-methoxypyridine typically involves the chlorination of 6-methoxypyridine followed by the introduction of the chloroethyl group. One common method is the reaction of 6-methoxypyridine with thionyl chloride to form 6-chloromethoxypyridine. This intermediate is then reacted with ethylene oxide in the presence of a base to introduce the chloroethyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethyl)-6-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Chloroethyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethyl)-6-methoxypyridine involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can affect cellular pathways and processes, making the compound of interest in medicinal chemistry and drug development.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloroethyl)pyridine: Lacks the methoxy group, which can affect its reactivity and applications.
6-Methoxypyridine: Lacks the chloroethyl group, limiting its potential for further functionalization.
2-(2-Chloroethyl)-4-methoxypyridine: Similar structure but with different substitution pattern, leading to variations in chemical properties.
Uniqueness
2-(2-Chloroethyl)-6-methoxypyridine is unique due to the presence of both chloroethyl and methoxy groups, which provide a balance of reactivity and stability
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
2-(2-chloroethyl)-6-methoxypyridine |
InChI |
InChI=1S/C8H10ClNO/c1-11-8-4-2-3-7(10-8)5-6-9/h2-4H,5-6H2,1H3 |
Clave InChI |
UVLVFAIOCPTQEF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=N1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



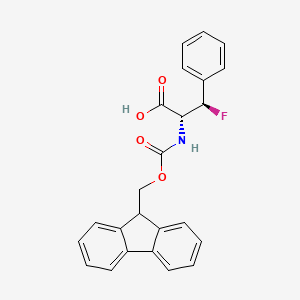
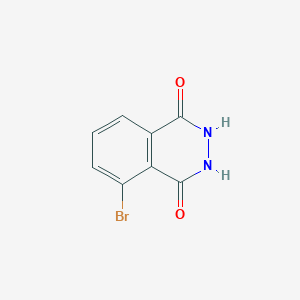

![3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13123940.png)
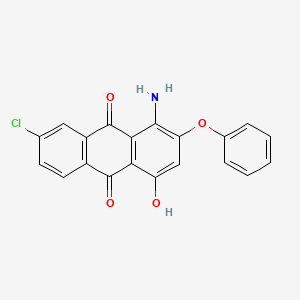
![5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13123946.png)
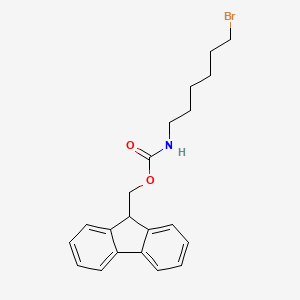
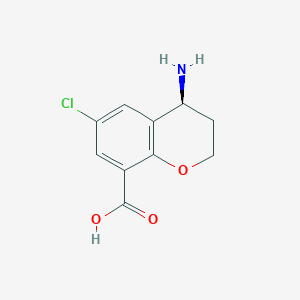
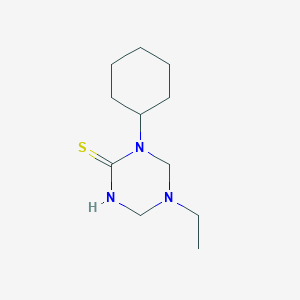
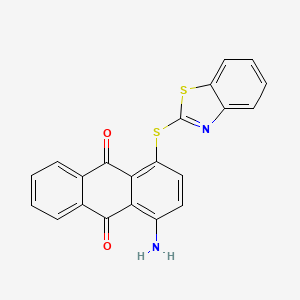
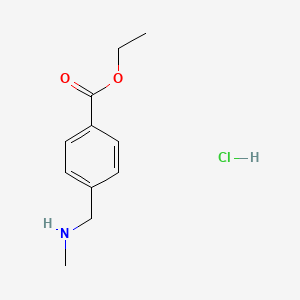
![1-Hydroxy-4-[4-(2-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13124001.png)
